Boc-D-Pentafluorophenylalanine: Higher β-Sheet Propensity and Reduced α-Helix Propensity Relative to Phenylalanine
In monomeric alanine-based peptides analyzed by circular dichroism (CD) spectroscopy, the helix propensity (w) of pentafluorophenylalanine (Pff) is consistently lower than that of the corresponding hydrocarbon amino acid phenylalanine (Phe), with a decrease up to 24-fold (1.72 kcal·mol⁻¹·residue⁻¹) upon fluorination [1]. Conversely, in the protein G B1 domain, thermal denaturation monitored by CD demonstrates that pentafluorophenylalanine exhibits a higher β-sheet propensity compared to phenylalanine (Pff > Phe) [2].
| Evidence Dimension | Helix propensity decrease upon fluorination (energy difference) |
|---|---|
| Target Compound Data | Pentafluorophenylalanine (Pff): helix propensity (w) significantly reduced relative to Phe |
| Comparator Or Baseline | Phenylalanine (Phe): baseline helix propensity |
| Quantified Difference | ΔΔG = 1.72 kcal·mol⁻¹·residue⁻¹; up to 24-fold decrease in helix propensity upon fluorination |
| Conditions | Monomeric alanine-based peptides; circular dichroism (CD) spectroscopy; modified Lifson-Roig theory analysis |
Why This Matters
The differential effect on secondary structure provides a rational design tool: this compound is quantitatively more suitable for β-sheet stabilization and less suitable for α-helix stabilization compared to Phe, enabling predictive engineering of peptide and protein secondary structures.
- [1] Chiu HP, et al. Helix propensity of highly fluorinated amino acids. J Am Chem Soc. 2006;128(49):15556-7. View Source
- [2] Cheng R. 44532-G4 The Effect of Fluorine-Containing Amino Acids on Protein Secondary Structure Stability. ACS PRF Annual Report. 2008. View Source
